molecular formula C12H15NO B3588018 2-ethoxy-4,5-dihydro-3H-benzazepine

2-ethoxy-4,5-dihydro-3H-benzazepine

Cat. No.: B3588018
M. Wt: 189.25 g/mol
InChI Key: KZXJHQYIGRFGJH-UHFFFAOYSA-N
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Description

2-Ethoxy-4,5-dihydro-3H-benzazepine is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various pharmaceutical applications. The structure of this compound consists of a benzene ring fused to an azepine ring, with an ethoxy group attached to the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-4,5-dihydro-3H-benzazepine can be achieved through the alkylation of the corresponding lactam, 2,3,4,5-tetrahydrobenzazepin-2-one, using triethyloxonium fluoborate . This method involves the following steps:

    Alkylation: The lactam is treated with triethyloxonium fluoborate to form the corresponding fluoborate salt.

    Conversion to Lactim Ether: The fluoborate salt is then treated with alkali to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4,5-dihydro-3H-benzazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully hydrogenated benzazepine derivatives.

    Substitution: Formation of various substituted benzazepine derivatives.

Scientific Research Applications

2-Ethoxy-4,5-dihydro-3H-benzazepine has several applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

    1-Benzazepine: Lacks the ethoxy group and has different biological activities.

    2-Benzazepine: Similar structure but with variations in substituents.

    3-Benzazepine: Another isomer with distinct properties.

Uniqueness: 2-Ethoxy-4,5-dihydro-3H-benzazepine is unique due to the presence of the ethoxy group, which imparts specific chemical and biological properties. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various applications .

Properties

IUPAC Name

2-ethoxy-4,5-dihydro-3H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-14-12-9-5-7-10-6-3-4-8-11(10)13-12/h3-4,6,8H,2,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXJHQYIGRFGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2-ethoxy-4,5-dihydro-3H-benzazepine

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